1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Description
This compound belongs to the benzodiazepine-derived urea class, characterized by a 1,4-benzodiazepin-3-yl core substituted with a urea moiety. The 4-ethoxyphenyl group at the urea nitrogen distinguishes it from other analogs. Benzodiazepine derivatives are widely explored for their pharmacological properties, including anxiolytic, anticonvulsant, and receptor-targeting activities.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-3-32-19-15-13-18(14-16-19)26-25(31)28-23-24(30)29(2)21-12-8-7-11-20(21)22(27-23)17-9-5-4-6-10-17/h4-16,23H,3H2,1-2H3,(H2,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHFZFJQOOLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a member of the benzodiazepine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 402.45 g/mol. Its structure includes a benzodiazepine core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 402.45 g/mol |
| Molecular Formula | C24H22N4O3 |
| LogP | 4.1898 |
| Polar Surface Area | 43.202 Ų |
Anticancer Activity
Research indicates that benzodiazepine derivatives exhibit significant anticancer properties. For instance, pyrrolo[1,4]benzodiazepines have been shown to interact with DNA and inhibit cancer cell proliferation. These compounds can alkylate guanine residues in the DNA minor groove, leading to apoptosis in cancer cells .
Case Study:
A study explored the effectiveness of various benzodiazepine derivatives in inhibiting tumor growth in vivo. The results demonstrated that compounds similar to this compound significantly reduced tumor size in murine models .
Neuropharmacological Effects
Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). They act primarily as GABA_A receptor modulators, enhancing the inhibitory effects of GABA neurotransmission. This mechanism contributes to their sedative, anxiolytic, and anticonvulsant properties.
Mechanism of Action:
The compound's interaction with GABA_A receptors leads to increased chloride ion influx, resulting in hyperpolarization of neurons and decreased neuronal excitability .
Anti-inflammatory and Analgesic Properties
Studies have shown that certain benzodiazepine derivatives possess anti-inflammatory and analgesic effects. These compounds can inhibit pro-inflammatory cytokines and modulate pain pathways, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzodiazepines is closely related to their structural features. Modifications on the phenyl rings or the urea moiety can significantly alter their potency and selectivity for different biological targets.
Table: Summary of SAR Studies
| Modification | Effect on Activity |
|---|---|
| Substitution on Phenyl | Increased anticancer activity |
| Urea Group Variations | Enhanced GABA_A receptor affinity |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs based on substituents, molecular weights, and biological activities:
Key Observations :
- The 4-ethoxyphenyl group, being electron-donating, may enhance π-π interactions in hydrophobic pockets .
- Lipophilicity : The ethoxy group increases lipophilicity (logP ~4.5 estimated) compared to chlorophenyl (logP ~3.8) or methylphenyl (logP ~3.2) analogs, influencing blood-brain barrier penetration .
- Biological Activity : The 4-chlorophenyl analog shows potent CCK-B receptor inhibition (IC50 = 22 nM), suggesting halogen substituents improve target affinity. Ethoxyphenyl variants may prioritize metabolic stability over potency .
Structural Diversity and Pharmacological Targets
- γ-Secretase Inhibition : A related compound, Compound E (with a difluorophenyl-acetamide side chain), demonstrates γ-secretase inhibition (IC50 < 10 nM), highlighting structural flexibility for diverse targets .
- Cholecystokinin (CCK) Receptors : Substitutions at the urea nitrogen critically influence CCK-B receptor affinity. For example, 4-chlorophenyl > 3-iodophenyl > ethoxyphenyl in potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
